molecular formula C13H19N3O3 B8398833 4-[(Boc-amino)methyl]benzohydrazide

4-[(Boc-amino)methyl]benzohydrazide

Cat. No.: B8398833
M. Wt: 265.31 g/mol
InChI Key: BRQVPJWZURCBME-UHFFFAOYSA-N
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Description

4-[(Boc-amino)methyl]benzohydrazide is an organic compound that features a benzoylhydrazine core with a tert-butoxycarbonyl (Boc) protecting group attached to the aminomethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Boc-amino)methyl]benzohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[(Boc-amino)methyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(Boc-amino)methyl]benzohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-[(Boc-amino)methyl]benzohydrazide can be compared with other similar compounds:

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

tert-butyl N-[[4-(hydrazinecarbonyl)phenyl]methyl]carbamate

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)15-8-9-4-6-10(7-5-9)11(17)16-14/h4-7H,8,14H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

BRQVPJWZURCBME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the product of step (a) (5.7 g) in methanol (120 ml) was hydrogenolysed over 10% palladium on carbon (0.5 g) until hydrogen uptake ceased (1 hour). Activated charcoal was added and the mixture was stirred, filtered through diatomaceous earth and concentrated to give 4-(t-butoxycarbonylaminomethyl)benzoylhydrazine (3.6 g) as a colourless solid; m.p. (from toluene) 114°-116° C.; NMR Spectrum 1.4 (9H, s); 3.2-4.0 (2H, br s); 4.2 (2H, s); 7.3 (2H, d); 7.4 (1H, t); 7.8 (2H, d); 9.7 (1H, s).
Name
product
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
0.5 g
Type
catalyst
Reaction Step Five

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